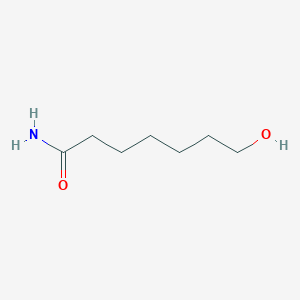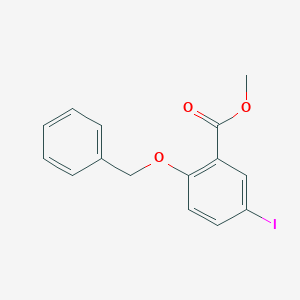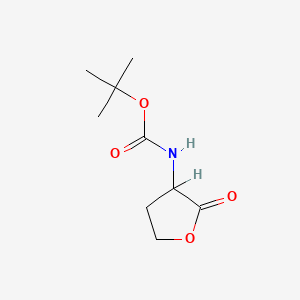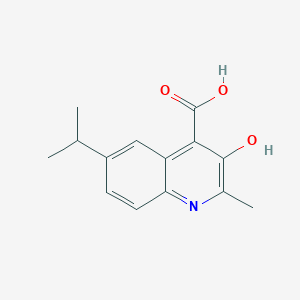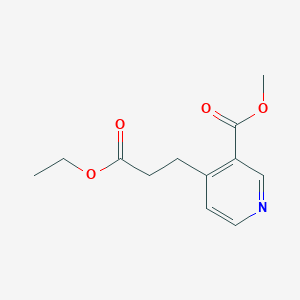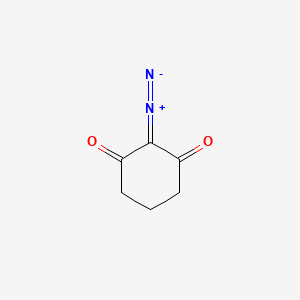
2-Diazocyclohexane-1,3-dione
Overview
Description
2-Diazocyclohexane-1,3-dione is a cyclic diazo compound characterized by the presence of a diazo group (-N=N-) attached to a cyclohexane-1,3-dione ring
Mechanism of Action
Target of Action
2-Diazocyclohexane-1,3-dione is a versatile compound that primarily targets aryl compounds and polar or polarizable olefins . It is used in the synthesis of complex molecules, particularly in the creation of spiroindazoles and oxazole and furan derivatives .
Mode of Action
The compound interacts with its targets through 1,3-dipolar cycloaddition reactions . In these reactions, this compound acts as a dipole, undergoing a formal 1,3-cycloaddition to polar or polarizable olefins . This interaction results in the formation of complex molecules, such as spiroindazoles .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis of heterocycles . The compound participates in 1,3-dipolar cycloaddition reactions with arynes . This leads to the formation of complex molecules, such as spiroindazoles , which are important in various biochemical processes.
Pharmacokinetics
It is known that the compound can be prepared on a large scale throughdiazo transfer reactions with tosylazide . This suggests that the compound may have good stability and could potentially be used in various applications.
Result of Action
The result of the action of this compound is the formation of complex molecules, such as spiroindazoles and oxazole and furan derivatives . These molecules are important in various biochemical processes and have a broad spectrum of biological properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reactivity of the compound is enhanced markedly in polar-protic solvents . Additionally, the presence of chiral Rh(II)-catalysts can influence the enantioselectivity of the compound’s reactions .
Preparation Methods
2-Diazocyclohexane-1,3-dione can be synthesized through diazo transfer reactions to 1,3-dicarbonyl compounds using tosyl azide as the diazo transfer reagent. The reaction typically involves the use of tosyl azide and a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using chromatographic techniques .
Chemical Reactions Analysis
2-Diazocyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Cyclopropanation: This compound can react with olefins in the presence of transition metal catalysts, such as copper(I) or rhodium(II), to form cyclopropane derivatives.
1,3-Dipolar Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like olefins and alkynes, leading to the formation of heterocyclic compounds.
Decomposition: The diazo group can decompose to generate carbenes, which can further react with various substrates to form new chemical bonds.
Scientific Research Applications
2-Diazocyclohexane-1,3-dione has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.
Medicinal Chemistry: The compound’s ability to generate carbenes makes it useful in the development of new pharmaceuticals and bioactive molecules.
Material Science:
Comparison with Similar Compounds
2-Diazocyclohexane-1,3-dione can be compared with other diazo compounds, such as:
Ethyl Diazoacetate: This compound is commonly used in carbene transfer reactions and can be compared to this compound in terms of its reactivity and applications.
This compound stands out due to its cyclic structure, which imparts unique reactivity and stability to the diazo group, making it a valuable compound in various chemical transformations.
Properties
IUPAC Name |
2-diazocyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-8-6-4(9)2-1-3-5(6)10/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJHLDHDQWHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=[N+]=[N-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453724 | |
| Record name | 2-diazocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-08-8 | |
| Record name | 2-diazocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-diazo-1,3-cyclohexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
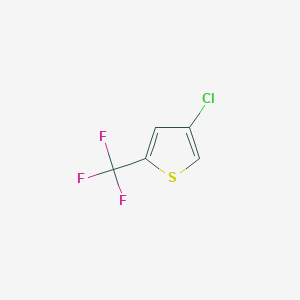
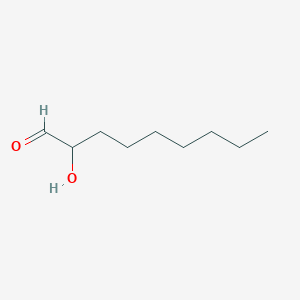
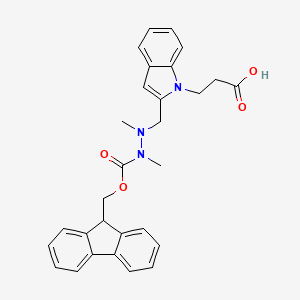

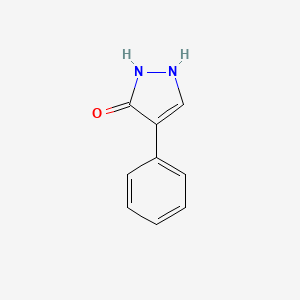

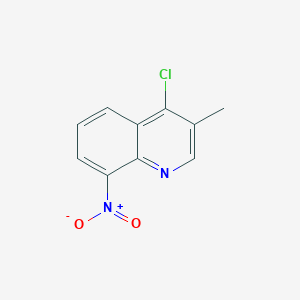
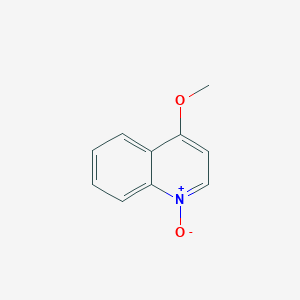
![Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-](/img/structure/B3187280.png)
